Xylamidine tosylate
Overview
Description
Xylamidine tosylate is a compound known for its role as a peripherally-restricted antagonist of the 5HT2A and 5HT1A receptors. This compound is particularly significant in the study of serotonin receptors and their role in various physiological processes, including the regulation of food intake, cardiovascular function, and body temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylamidine tosylate is synthesized through a multi-step process. The initial step involves the alkylation of 3-methoxyphenol (m-methoxyphenol) with α-chloropropionitrile, potassium iodide, and potassium carbonate in methyl ethyl ketone (MEK). This reaction produces an intermediate, which is then reduced with lithium aluminium hydride to yield a primary amine. The primary amine is subsequently treated with m-tolylacetonitrile in the presence of anhydrous hydrochloric acid to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Xylamidine tosylate undergoes various chemical reactions, including nucleophilic substitution and elimination reactions. The tosylate group (p-toluenesulfonyl group) is a good leaving group, making it suitable for these types of reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles and bases. The reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile or base used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
Xylamidine tosylate has a wide range of scientific research applications:
Chemistry: It is used to study the role of serotonin receptors in various chemical processes.
Mechanism of Action
Xylamidine tosylate acts as an antagonist at the 5HT2A receptor and, to a lesser extent, at the 5HT1A receptor. By blocking these receptors, it inhibits the peripheral serotonergic responses, such as cardiovascular and gastrointestinal effects, without affecting the central nervous system . This selective antagonism is due to the compound’s inability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
Methysergide: Another serotonin receptor antagonist used in the treatment of migraines.
Cyproheptadine: An antihistamine with serotonin antagonist properties.
Pizotifen: A serotonin and tryptamine antagonist used for migraine prophylaxis.
Uniqueness
Xylamidine tosylate is unique in its selective peripheral action, which makes it particularly useful for studying peripheral serotonergic responses without central nervous system side effects. This property distinguishes it from other serotonin antagonists that can cross the blood-brain barrier and affect central nervous system functions .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJLUWKYXWADTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-50-1 (Parent) | |
Record name | Xylamidine tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-40-9 | |
Record name | Xylamidine tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xylamidine tosylate?
A: this compound functions as a peripherally-acting serotonin receptor antagonist. While its exact mechanism is not fully elucidated, research suggests it primarily targets 5-HT2 receptors, preventing serotonin from binding and eliciting downstream effects [, ].
Q2: Has this compound been studied in the context of food intake and satiety?
A: Yes, research indicates that this compound, when administered alone or in conjunction with Cholecystokinin-8 (CCK-8), did not impact food intake in rats []. This finding suggests that peripherally mediated serotonin signaling, at least via pathways sensitive to this compound, might not play a significant role in CCK-8 induced satiety.
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